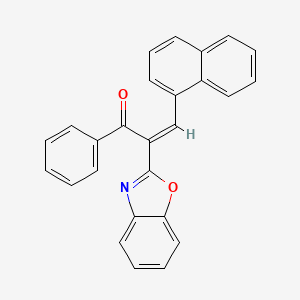![molecular formula C20H24N4O2S B12160803 2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiadiazole ring and an isoquinoline moiety. These structural elements are often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide or thiosemicarbazide under acidic conditions.
Construction of the Isoquinoline Moiety: The isoquinoline structure is often formed via the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives with acid chlorides.
Spirocyclization: The spirocyclic structure is achieved by a cyclization reaction that links the isoquinoline and cyclopentane rings.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is investigated for its antimicrobial and antifungal properties. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known for their biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to binding affinity and specificity, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and antifungal activities.
Isoquinoline Derivatives: Often explored for their potential in treating neurological disorders.
Uniqueness
The uniqueness of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which is less common and offers distinct steric and electronic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)11-24-18(26)15-8-4-3-7-14(15)16(20(24)9-5-6-10-20)17(25)22-19-23-21-12-27-19/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3,(H,22,23,25) |
InChI Key |
FDTUQKHKOAZXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12160728.png)




![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12160747.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12160759.png)

![methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate](/img/structure/B12160766.png)

![ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160769.png)
![N-(1,3-benzodioxol-5-yl)-2-{[12-oxo-1-(prop-2-en-1-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl]oxy}acetamide](/img/structure/B12160781.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B12160789.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160793.png)
